molecular formula C3Cl2OS2 B072768 4,5-Dichloro-3H-1,2-dithiol-3-one CAS No. 1192-52-5

4,5-Dichloro-3H-1,2-dithiol-3-one

Cat. No.: B072768
CAS No.: 1192-52-5
M. Wt: 187.1 g/mol
InChI Key: QGSRKGWCQSATCL-UHFFFAOYSA-N
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Description

4, 5-Dichloro-3H-1, 3-dithiol-2-one, also known as 4, 5-dichloro-1, 2-dithiacyclopentenone or dichlorodithiolone, belongs to the class of organic compounds known as aryl chlorides. These are organic compounds containing the acyl chloride functional group. 4, 5-Dichloro-3H-1, 3-dithiol-2-one exists as a solid, slightly soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, 4, 5-dichloro-3H-1, 3-dithiol-2-one is primarily located in the cytoplasm. 4, 5-Dichloro-3H-1, 3-dithiol-2-one is a potentially toxic compound.

Scientific Research Applications

  • Synthesis of Heterocyclic Systems : 4,5-Dichloro-3H-1,2-dithiol-3-one has been used in the synthesis of complex heterocyclic systems, including 1,3-dithioles, imino-1,3-dithietanes, 2-iminothiophen-3-ones, thienothiopyranthiones, and others. These are achieved through reactions like 1,3-dipolar cycloaddition with alkynes (Ogurtsov et al., 2011).

  • Formation of Bioactive Compounds : The compound has been utilized in conjugating with biologically active compounds. The formation of derivatives containing two dithiole cycles has shown potential in the creation of bioactive compounds (Ogurtsov & Rakitin, 2022).

  • Reactivity Studies : Research has explored the reactivity of this compound, showing its ability to react with various nucleophiles under different conditions and mechanisms. This includes forming 2-Chlormethylen-1,3-dithioles and other compounds (Boberg & Ghoudikian, 1975).

  • Pharmacological Activity : Although detailed pharmacological applications are to be excluded as per your request, it's worth noting that 3H-1,2-Dithiole-3-thiones, derivatives of this compound, have significant pharmacological activity, which has been a subject of intense research (Ogurtsov & Rakitin, 2022).

  • Synthesis of Benzimidazole, Benzoxazole, and Benzothiazole Derivatives : The compound has been used in the synthesis of these derivatives, highlighting its utility in organic synthesis (Ogurtsov et al., 2003).

  • Antibacterial and Corrosion Inhibition : A study on the antibacterial activity and corrosion inhibition effect of a related compound, 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one, for carbon steel in artificial seawater, shows potential applications in material science and biochemistry (Moradi et al., 2013).

Safety and Hazards

The safety and hazards of 4,5-Dichloro-3H-1,2-dithiol-3-one have been analyzed in several studies. For instance, a study showed that this compound is a FDA approved slimicide for use in food-contact paper and paperboard .

Mechanism of Action

Target of Action

The primary target of 4,5-Dichloro-3H-1,2-dithiol-3-one is the enzyme β-ketoacyl-ACP synthase III (FabH) . This enzyme plays a crucial role in the fatty acid synthesis pathway, which is essential for the survival and growth of cells.

Mode of Action

This compound interacts with its target, FabH, by forming a covalent adduct . The compound’s 5-chloro substituent directs the attack of the essential active site thiol (C112) via a Michael-type addition elimination reaction mechanism .

Biochemical Pathways

The compound’s interaction with FabH affects the fatty acid synthesis pathway . This pathway is responsible for the production of fatty acids, which are key components of cell membranes and signaling molecules. Disruption of this pathway can lead to significant downstream effects, including impaired cell growth and function.

Result of Action

The covalent modification of FabH by this compound leads to the disruption of the fatty acid synthesis pathway . This can result in impaired cell growth and function, potentially leading to cell death.

Properties

IUPAC Name

4,5-dichlorodithiol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl2OS2/c4-1-2(5)7-8-3(1)6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSRKGWCQSATCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SSC1=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6032518
Record name 4,5-Dichloro-3H-1,2-dithiol-3-one
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Molecular Weight

187.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4,5-Dichloro-3H-1,3-dithiol-2-one
Source Human Metabolome Database (HMDB)
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CAS No.

1192-52-5
Record name 4,5-Dichloro-1,2-dithiol-3-one
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Record name 4,5-Dichloro-3H-1,2-dithiol-3-one
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Record name 1192-52-5
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Record name 4,5-Dichloro-3H-1,2-dithiol-3-one
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Record name 4,5-dichloro-3H-1,2-dithiol-3-one
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Record name 4,5-DICHLORO-3H-1,2-DITHIOL-3-ONE
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Record name 4,5-Dichloro-3H-1,3-dithiol-2-one
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Melting Point

61 °C
Record name 4,5-Dichloro-3H-1,3-dithiol-2-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033151
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the typical reactions of 4,5-Dichloro-3H-1,2-dithiol-3-one with nucleophiles?

A: this compound displays intriguing reactivity with nucleophiles. Depending on the nucleophile and reaction conditions, different products can arise. For instance, reaction with sodium methoxide yields a mixture of products including 3,5-bis(chloromethylene)-1,2,4-trithiolanes, 2-chloromethylene-1,3-dithiol, and a related thioether []. Interestingly, studies using labeled 4,5-[5-36Cl]dichloro-3H-1,2-dithiol-3-one suggest the involvement of a thioketene intermediate in reactions with methylmagnesium iodide and sodium methoxide [].

Q2: How does the 5-position substituent on the 3H-1,2-dithiol-3-one ring affect its reactivity?

A: The nature of the substituent at the 5-position significantly influences the reaction pathway. For example, replacing one chlorine atom in this compound with a phenylsulfonyl group alters the reaction mechanism with methylmagnesium iodide, again implicating a thioketene intermediate []. This highlights the importance of the 5-position substituent in dictating the reaction outcome.

Q3: What is the molecular structure of this compound?

A: this compound (also known as dichloro-1,2-dithiacyclopentenone) possesses a nearly planar structure with a molecular formula of C3Cl2OS2 []. Crystallographic analysis reveals a five-membered ring containing a disulfide bond (S-S) and a carbonyl group (C=O) [].

Q4: Are there any known synthetic routes to access bis-dithiole derivatives from this compound?

A: Yes, reacting this compound with piperazine can lead to the formation of 5,5′-(piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one), a compound containing two dithiole rings linked by a piperazine moiety []. This demonstrates the potential for synthesizing more complex structures incorporating the dithiole motif using this compound as a building block.

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